REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].COC1C=C(O)C=CC=1O.[CH2:17]([NH:20][CH2:21][CH2:22][CH3:23])[CH2:18][CH3:19]>CO>[CH2:17]([N:20]([CH2:21][CH2:22][CH3:23])[CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])[CH2:18][CH3:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
344 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(O)C=CC(=C1)O
|
Name
|
|
Quantity
|
404 g
|
Type
|
reactant
|
Smiles
|
C(CC)NCCC
|
Name
|
|
Quantity
|
128 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for a period of 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
CUSTOM
|
Details
|
while placed in a water bath
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
WAIT
|
Details
|
the reaction was carried out for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was removed by distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(CCC(=O)OC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 746 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |